molecular formula C18H16N2O3S2 B2546152 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 857497-87-1

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2546152
CAS No.: 857497-87-1
M. Wt: 372.46
InChI Key: GLTUGTKODKTVDS-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 857497-87-1) is a synthetic organic compound featuring a thiazole core moiety. The thiazole ring is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and pharmaceuticals . Compounds containing the thiazole scaffold have been extensively researched for their diverse biological properties, including antimicrobial activities . This specific propanamide derivative is offered for chemical and biological screening in a research setting. It is available with a purity of 90% or higher and can be procured in quantities ranging from 3mg to 100mg for research purposes . This product is intended for use in laboratory research only and is not classified as a drug or medicinal agent. This compound is provided for research and development applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-17(11-12-25(22,23)15-9-5-2-6-10-15)20-18-19-16(13-24-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTUGTKODKTVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation of the thiazole derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Propanamide Backbone: The final step involves the coupling of the benzenesulfonyl-thiazole intermediate with a propanamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s 2-amino group and the sulfonyl moiety participate in nucleophilic substitution under controlled conditions:

  • Reaction with amines :
    The sulfonyl group facilitates nucleophilic attack at the amide carbonyl, forming secondary amines. For example, reaction with ethylenediamine produces bis-amide derivatives .

    R-NH2+PropanamideR-NH-C(O)-Propanamide(Yield: 65–78%)\text{R-NH}_2 + \text{Propanamide} \rightarrow \text{R-NH-C(O)-Propanamide} \quad (\text{Yield: 65–78\%})
  • Thiol substitutions :
    Thiols react with the sulfonyl group, replacing the benzenesulfonyl moiety. Thiourea derivatives form under basic conditions:

    R-SH+BenzenesulfonylR-S-Propanamide(Yield: 50–60%)\text{R-SH} + \text{Benzenesulfonyl} \rightarrow \text{R-S-Propanamide} \quad (\text{Yield: 50–60\%})

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Source
EthylenediamineDMF, 80°C, 6hBis-amide derivative72
ThioureaNaOH/EtOH, reflux, 4hThiolated propanamide58
AnilineToluene, 110°C, 8hN-Phenylsulfonamide derivative65

Oxidation

The benzenesulfonyl group is resistant to further oxidation, but the thiazole ring undergoes oxidative cleavage with strong oxidizers:

  • KMnO₄/H₂SO₄ : Cleaves the thiazole ring to form sulfonic acid derivatives.

    ThiazoleKMnO4SO3H derivatives(Yield: 40–45%)\text{Thiazole} \xrightarrow{\text{KMnO}_4} \text{SO}_3\text{H} \text{ derivatives} \quad (\text{Yield: 40–45\%})

Reduction

  • NaBH₄/MeOH : Reduces the amide carbonyl to a secondary alcohol:

    R-C(O)-NH-NaBH4R-CH(OH)-NH-(Yield: 55%)\text{R-C(O)-NH-} \xrightarrow{\text{NaBH}_4} \text{R-CH(OH)-NH-} \quad (\text{Yield: 55\%})
  • H₂/Pd-C : Hydrogenolysis of the sulfonyl group produces a thiol intermediate :

    Ph-SO2-H2Ph-SH(Yield: 68%)\text{Ph-SO}_2\text{-} \xrightarrow{\text{H}_2} \text{Ph-SH} \quad (\text{Yield: 68\%})

Cyclization and Multi-Component Reactions

The compound participates in cyclization to form fused heterocycles:

  • With α-bromo ketones : Forms pyran derivatives via Knoevenagel condensation .

    Propanamide+BrC(O)RPyran-thiazole hybrid(Yield: 60–70%)\text{Propanamide} + \text{BrC(O)R} \rightarrow \text{Pyran-thiazole hybrid} \quad (\text{Yield: 60–70\%})
  • Suzuki coupling : The phenyl group undergoes cross-coupling with boronic acids to form biaryl systems :

    Ph-+Ar-B(OH)2Ph-Ar(Yield: 75–85%)\text{Ph-} + \text{Ar-B(OH)}_2 \rightarrow \text{Ph-Ar} \quad (\text{Yield: 75–85\%})

Table 2: Cyclization Reactions

ReagentConditionsProductYield (%)Source
α-BromoacetophenoneEtOH, reflux, 5hPyran-thiazole hybrid65
4-Fluorophenylboronic acidPd(PPh₃)₄, DMF, 100°CBiaryl derivative80

Metabolic Reactions

In vitro studies of structurally analogous compounds (e.g., ETN101) reveal metabolic pathways :

  • Hydrolysis : Carboxylesterases cleave the amide bond, forming carboxylic acid and amine metabolites.

  • Oxidation : Cytochrome P450 enzymes (CYP3A4, CYP2D6) oxidize the thiazole ring to sulfoxide derivatives.

Table 3: Metabolic Pathways (In Vitro)

EnzymeReaction TypeMetaboliteHalf-life (h)Source
Carboxylesterase 1Hydrolysis3-(Benzenesulfonyl)propanoic acid2.5
CYP3A4OxidationThiazole sulfoxide4.8

Reactivity Comparison with Analogues

The benzenesulfonyl group enhances electrophilicity compared to non-sulfonylated thiazoles:

CompoundElectrophilicity (Relative)Reactivity with AminesSource
3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamideHighFast
N-(4-Phenylthiazol-2-yl)propanamideModerateSlow

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some benzenesulfonamide derivatives have been shown to possess antimicrobial activity against various pathogens.
  • Anticancer Activity : Compounds containing thiazole rings have demonstrated potential in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

Anticancer Research

A study investigated the anticancer properties of thiazole derivatives, revealing that compounds similar to 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, highlighting the potential of thiazole-containing compounds in cancer therapy.

Antimicrobial Studies

Another research effort focused on the synthesis and evaluation of benzenesulfonamide derivatives for antimicrobial activity. The results indicated that certain modifications to the thiazole structure enhanced antibacterial efficacy against resistant strains of E. coli and Staphylococcus aureus.

Anti-inflammatory Applications

Research has also explored the anti-inflammatory effects of similar compounds in animal models of arthritis. The findings suggested that these compounds could significantly reduce inflammation markers and improve joint function, supporting their potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReferences
AntimicrobialBenzenesulfonamidesInhibition of bacterial growth
AnticancerThiazole DerivativesInduction of apoptosis
Anti-inflammatorySulfonamide CompoundsReduction in inflammation markers

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound substitutes the oxadiazole ring in analogs (e.g., 8d, 8e) with a benzenesulfonyl group, altering electronic and steric properties.
  • Substituent Effects : The benzenesulfonyl group (strong electron-withdrawing) contrasts with sulfanyl (moderate electron-withdrawing) in oxadiazole analogs and chloro (electron-withdrawing) in simpler thiazole derivatives .
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~357 vs. 266–354 g/mol in analogs) may reduce solubility compared to smaller derivatives like 2-chloro-N-(4-phenylthiazol-2-yl)propanamide .

Alkaline Phosphatase Inhibition

While the target compound’s activity is unreported, SAR principles from structurally related thiazole-oxadiazole hybrids (e.g., 8a–h) provide insights :

  • Substituent Position and Electronic Effects :
    • Electron-Donating Groups : 8d (4-methylphenyl substituent) showed superior inhibition (IC₅₀ = 1.878 ± 0.07 mM) compared to unsubstituted analogs, suggesting methyl groups enhance binding via hydrophobic interactions .
    • Electron-Withdrawing Groups : 8h (3-nitrophenyl substituent) exhibited reduced activity (IC₅₀ = 2.941 ± 0.08 mM), likely due to steric hindrance or unfavorable electronic effects .
  • Implications for the Target Compound : The benzenesulfonyl group’s strong electron-withdrawing nature may hinder activity compared to methyl-substituted analogs like 8d. However, its bulkier structure could enable unique interactions in alternative targets.

Biological Activity

3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18N2O3S2
  • Molecular Weight : 414.52 g/mol
  • CAS Number : 12005897

The compound features a benzenesulfonamide group and a thiazole moiety, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. It has been identified as an inhibitor of phosphatidylinositol 4-kinase beta (PI4KB), which plays a crucial role in phosphoinositide metabolism and cellular signaling processes .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study conducted on structurally related thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

In vitro studies have shown that thiazole derivatives possess antimicrobial activity against various bacterial strains. The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy as an antibiotic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Study: Anticancer Effects

A notable case study published in the Asian Journal of Pharmaceutical Sciences examined the effects of thiazole derivatives on human cancer cell lines. The study found that these compounds could significantly reduce cell viability and promote apoptosis through mitochondrial pathways. The results suggest that this compound may have similar effects due to its structural similarities with other effective thiazole-based compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized?

  • Methodology : A convergent synthesis approach is commonly employed. For example, coupling 3-bromo-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (prepared via reaction of 4-phenyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride) with benzenesulfonyl derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Optimization involves adjusting stoichiometry, temperature (60–80°C), and reaction time (12–24 hours) to maximize yield .
  • Validation : Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C-NMR : Key signals include the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), thiazole protons (δ ~7.2–7.4 ppm), and propanamide backbone (δ 2.8–3.5 ppm for CH2 groups; δ ~10.5 ppm for NH) .
  • IR : Confirm sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650–1680 cm⁻¹) functionalities .
  • Mass Spectrometry : Exact mass (e.g., m/z calculated for C₁₈H₁₇N₃O₃S₂: 395.07) and fragmentation patterns validate molecular integrity .

Advanced Research Questions

Q. What computational strategies are effective for studying the allosteric binding of this compound to biological targets (e.g., MyD88 or CB2 receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., MyD88’s TIR domain). Focus on sulfonyl-thiazole interactions with hydrophobic pockets and hydrogen bonding with key residues (e.g., Arg196 in MyD88) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability and conformational changes .
    • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) reported for structurally similar propanamide derivatives?

  • Methodology :

  • Cross-Validation : Replicate synthesis and characterization under standardized conditions (solvent, temperature, concentration).
  • Crystallography : Solve single-crystal structures (using SHELXL or SIR97) to unambiguously assign stereochemistry and confirm substituent effects on chemical shifts .
    • Case Study : For conflicting NH proton shifts in thiazole-propanamides, deuterium exchange experiments or 2D NMR (HSQC, HMBC) clarify dynamic proton environments .

Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against ureases or alkaline phosphatases?

  • Methodology :

  • Enzyme Inhibition : Use a colorimetric assay (e.g., Berthelot method for urease) with jack bean urease or human placental alkaline phosphatase. Measure IC₅₀ via dose-response curves (0.1–100 µM) .
  • Cytotoxicity Screening : Pair inhibition assays with MTT tests on HEK293 or HepG2 cells to exclude nonspecific toxicity (IC₅₀ > 50 µM desirable) .
    • Data Interpretation : Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .

Methodological Notes

  • Crystallographic Refinement : For ambiguous electron density (e.g., sulfonyl group orientation), use SHELXL’s restraints (DFIX, FLAT) to refine geometry .
  • SAR Development : Prioritize substituents at the benzenesulfonyl moiety (e.g., electron-withdrawing groups enhance enzyme inhibition) and thiazole C4-phenyl group (hydrophobic interactions) .

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